4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane

Regiochemistry OLED Electronic properties

Standard free boronic acids often contain variable anhydride content, compromising stoichiometric control in OLED material synthesis. This pinacol-protected arylboronic ester (≥98%) provides a defined 1:1 coupling ratio with aryl halides. Its air-stable, silica gel-compatible form ensures reliable storage and handling. - **Regiochemically pure**: Fixed C1 boronate, C4 phenyl substitution (vs. 2-phenyl isomer CAS 612086-25-6). - **Consistent performance**: No boroxine formation; moisture-tolerant. - **Scale-ready**: Eliminates pre-titration, ideal for CROs and process chemistry.

Molecular Formula C22H23BO2
Molecular Weight 330.2 g/mol
Cat. No. B8242867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane
Molecular FormulaC22H23BO2
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC=C4
InChIInChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-14-17(16-10-6-5-7-11-16)18-12-8-9-13-19(18)20/h5-15H,1-4H3
InChIKeyUPKOBWKHLOCATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylnaphthalen-1-yl Pinacol Boronate Ester for OLED Couplings


4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS 1422181-38-1) is a pinacol-protected arylboronic ester in which a phenyl-substituted naphthalene core is regiospecifically substituted at the 1-position with a dioxaborolane group. This compound belongs to the phenylnaphthalene class of organic semiconductors and serves as a pre-activated, air-stable Suzuki-Miyaura coupling partner for installing the 4-phenylnaphthalen-1-yl motif into more complex conjugated molecules [1]. Its fixed regiochemistry (boronate at C1, phenyl at C4) distinguishes it from positional isomers such as the 2-phenylnaphthalen-1-yl variant (CAS 612086-25-6) [2], and the choice of pinacol ester over the free boronic acid (CAS 372521-91-0) addresses practical handling and quantitative stoichiometry challenges inherent to the free acid form [3].

Pre-activated, air-stable Suzuki–Miyaura coupling partner

Regiospecifically substituted at the naphthalene 1-position

Pinacol ester form supports defined stoichiometry and moisture tolerance

Why Generic Boronates Cannot Substitute for This Specific Ester


Attempts to interchange 4,4,5,5-tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane with the free boronic acid, alternative esters (e.g., neopentylglycol ester), or positional isomers introduce meaningful risks to coupling efficiency and device reproducibility. The free boronic acid (CAS 372521-91-0) is typically commercialized as 'containing varying amounts of anhydride' , which impairs precise stoichiometric control in cross-coupling reactions [1]. Positional isomers such as the 2-phenylnaphthalene derivative (CAS 612086-25-6) present a different spatial orientation of the aryl group, altering steric and electronic parameters that govern OLED material performance [2]. The pinacol ester form of this specific 4-phenyl regioisomer therefore offers distinct, verifiable advantages in purity consistency, moisture tolerance, and regiochemical fidelity that are not captured by class-level generalizations about boronate esters.

Target

Pinacol ester (CAS 1422181-38-1)
4-phenylnaphthalen-1-yl

Regiospecific C1-boronate, C4-phenyl; single molecular species

Substitute A

Free boronic acid (CAS 372521-91-0)

May contain variable anhydride, impairing stoichiometric precision

Class-level evidence; supplier specification review recommended

Substitute B

2-Phenyl isomer (CAS 612086-25-6)

Different steric/electronic profile may alter device-relevant properties

No head-to-head OLED data; structural assignment alone confirms difference

Differentiation Evidence vs. Closest Analogs


Regiochemical Fidelity for OLED Electronic Properties

The 4-phenylnaphthalen-1-yl substitution pattern provides a defined dihedral angle between the phenyl and naphthalene rings that is distinctly different from the 2-phenyl isomer. In OLED material design patents, the 1-position attachment of the boron functionality to the naphthalene core, combined with a 4-phenyl substituent, enables precise tuning of HOMO/LUMO energies and molecular packing for improved device performance [1]. The 2-phenylnaphthalen-1-yl isomer (CAS 612086-25-6) places the phenyl ring at position 2, creating a different torsional profile and conjugation pathway that would result in a different set of photophysical properties [2]. No direct head-to-head device data are publicly available; differentiation relies on structural class-level inference from the patent literature.

Regiochemistry
Class-level inference
Target vs. 2-phenyl isomer
Target C4-phenyl, C1-Bpin
Comparator C2-phenyl, C1-Bpin
Regioisomer choice may impact photophysical outcomes
No direct device comparison data; structural difference confirmed by NMR/MS
Regiochemistry OLED Electronic properties

Hydrolytic Stability and Stoichiometric Reliability

Pinacol boronate esters are documented to be significantly more resistant to hydrolysis and protodeboronation than the corresponding free boronic acids. The free acid, 4-phenylnaphthalen-1-ylboronic acid (CAS 372521-91-0), is supplied as 'containing varying amounts of anhydride' according to TCI America's product specification . This variability introduces batch-to-batch uncertainty in active boronic acid content, which directly impacts the stoichiometric precision of Suzuki-Miyaura couplings [1]. The pinacol ester form (CAS 1422181-38-1) is chemically defined, cannot form anhydrides, and is typically supplied at ≥98% purity , enabling reliable 1:1 stoichiometric coupling.

Stoichiometric control
Cross-study comparable
Pinacol ester vs. free boronic acid
Ester Chemically defined, no anhydride
Acid Variable anhydride content
Supports reliable 1:1 coupling stoichiometry
Based on vendor specifications and boronate ester chemistry
Stability Stoichiometry Boronate ester

Silica Gel Compatibility for Chromatographic Purification

Aryl pinacol boronate esters are stable to silica gel chromatography, in contrast to free boronic acids which often streak or decompose on silica [1]. This property has been experimentally demonstrated: aryl boronic esters survive flash column chromatography on silica gel without significant protodeboronation, whereas free boronic acids often require alternative purification strategies [2]. While no published study isolates 4,4,5,5-tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane specifically in a silica stability test, the behavior is a well-established class property of pinacol boronates.

Silica gel stability
Class-level inference
Chromatography-compatible vs. decomposition-prone
Pinacol ester Stable on silica gel
Free acid Often streaks/decomposes
Enables standard flash purification workflow
General class behavior; compound-specific recovery not reported
Purification Chromatography Suzuki coupling

Optimal Deployment Scenarios Informed by Evidence


OLED Electron Barrier Layer Material Synthesis

The compound is specifically cited as a boronate ester building block in patent CN-113861042-A, where the 4-phenylnaphthalen-1-yl fragment is incorporated into naphthalene-based compounds designed to serve as electron barrier layer materials in organic electroluminescent devices . The pinacol ester enables efficient Pd-catalyzed cross-coupling with aryl halide partners, installing the 4-phenylnaphthalen-1-yl group with defined regiochemistry. The ≥98% commercial purity and defined stoichiometry (no anhydride contamination) support reproducible device fabrication, where trace impurities can quench luminescence and reduce device lifetime [1].

High-Precision Stoichiometric Coupling for Pharma Intermediates

For medicinal chemistry programs requiring the 4-phenylnaphthalen-1-yl motif as a hydrophobic, conjugated substituent, the pinacol ester ensures a defined 1:1 stoichiometry with electrophilic coupling partners. This is particularly advantageous when the coupling partner is precious or when excess boronate would complicate purification. The free boronic acid, supplied with variable anhydride content , would introduce uncertainty requiring either an excess of the acid or pre-titration before use. The pinacol ester eliminates this step, streamlining parallel synthesis and scale-up operations.

Intermediate Purification and Long-Term Storage

The pinacol ester's class-established stability toward silica gel chromatography and resistance to air/moisture degradation make it suitable for purification, storage, and on-demand activation in coupling reactions. This is relevant for contract research organizations (CROs) and pharma process chemistry groups that stock building blocks for multiple projects. The free boronic acid is hygroscopic and prone to boroxine/anhydride formation over time, whereas the pinacol ester maintains its defined molecular identity under standard laboratory storage conditions [1].

Regiochemical Quality Control in OLED Patent Strategies

When building patent portfolios around 4-phenylnaphthalene-based OLED materials, using the precisely defined 4-phenylnaphthalen-1-yl pinacol ester (rather than a mixture of regioisomers or an impure free acid) provides clear analytical proof of the intermediate structure. The single, well-resolved NMR spectrum and HPLC purity trace (≥98%) [2] substantiate the structural integrity of the building block, which strengthens patent documentation and technology transfer packages to manufacturing partners.

Application
Selection Property
Validation Focus
OLED electron-barrier layer synthesis
Defined 4-phenylnaphthalen-1-yl regiochemistry
Isomer identity confirmation by NMR/HPLC
Stoichiometric Suzuki coupling for pharma intermediates
Single-species stoichiometric reliability
Batch-to-batch anhydride-free identity check
Intermediate purification and storage
Silica gel chromatographic compatibility
Post-purification integrity by TLC/HPLC
OLED patent building-block QC
Unambiguous structural characterization
NMR and HPLC purity documentation
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